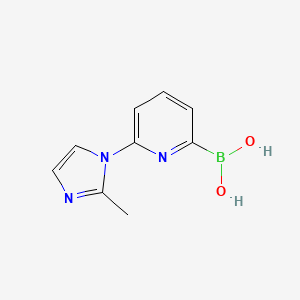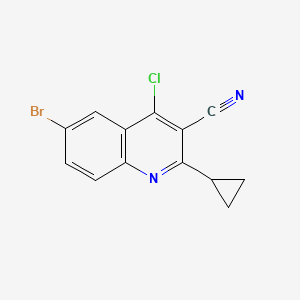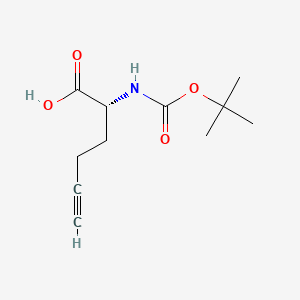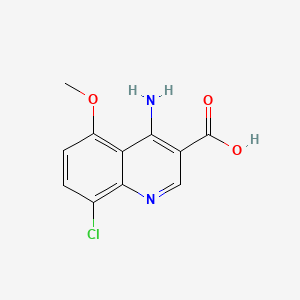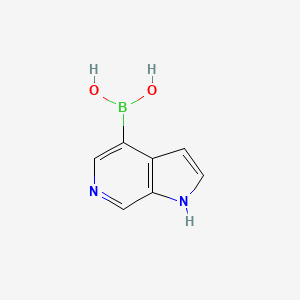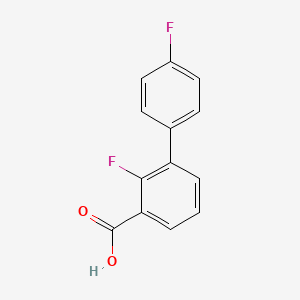
1,4-ジエチルベンゼン-D14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethylbenzene-d14 is a deuterated derivative of 1,4-diethylbenzene, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental purposes .
科学的研究の応用
1,4-Diethylbenzene-d14 is widely used in scientific research due to its deuterated nature. Some applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics.
Mass Spectrometry: It serves as a reference compound in mass spectrometry for calibrating instruments and analyzing complex mixtures.
Isotope Labeling: The deuterium atoms in 1,4-diethylbenzene-d14 make it useful for tracing reaction pathways and studying reaction mechanisms in organic chemistry.
Pharmaceutical Research: The compound is used in drug development to investigate metabolic pathways and improve the stability of pharmaceutical compounds.
準備方法
1,4-Diethylbenzene-d14 can be synthesized through several methods. One common approach involves the deuteration of 1,4-diethylbenzene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration . Industrial production methods may involve similar processes but on a larger scale, utilizing specialized equipment to handle the deuterium gas and maintain the necessary reaction conditions .
化学反応の分析
1,4-Diethylbenzene-d14 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
作用機序
The mechanism of action of 1,4-diethylbenzene-d14 primarily involves its role as an isotopic tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in chemical reactions and biological systems. This helps in understanding reaction mechanisms, metabolic pathways, and the behavior of similar compounds under various conditions .
類似化合物との比較
1,4-Diethylbenzene-d14 is unique due to its deuterated nature. Similar compounds include:
1,4-Diethylbenzene: The non-deuterated version of the compound, which lacks the isotopic labeling properties.
1,4-Dimethylbenzene (p-Xylene): Another aromatic hydrocarbon with similar structural properties but different substituents.
1,4-Diethylbenzene-d10: A partially deuterated version with fewer deuterium atoms, offering different isotopic properties.
The uniqueness of 1,4-diethylbenzene-d14 lies in its complete deuteration, making it highly valuable for isotopic labeling and analytical applications .
特性
CAS番号 |
1219803-64-1 |
|---|---|
分子式 |
C10H14 |
分子量 |
148.307 |
IUPAC名 |
1,2,4,5-tetradeuterio-3,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
InChIキー |
DSNHSQKRULAAEI-NFUPRKAOSA-N |
SMILES |
CCC1=CC=C(C=C1)CC |
同義語 |
1,4-DIETHYLBENZENE-D14 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




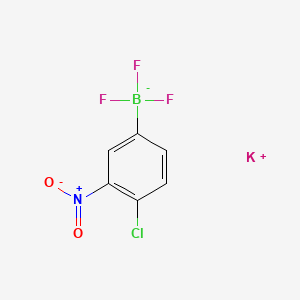
![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)

